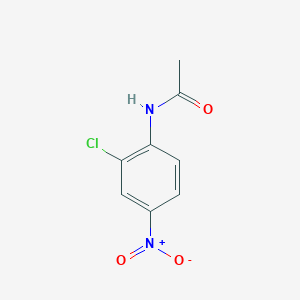
2,5-Di(trimethylsilyl)-3,4-dibromothiophene
描述
2,5-Di(trimethylsilyl)-3,4-dibromothiophene is an organosilicon compound that features a thiophene ring substituted with two trimethylsilyl groups at the 2 and 5 positions and two bromine atoms at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(trimethylsilyl)-3,4-dibromothiophene typically involves the bromination of 2,5-Di(trimethylsilyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an inert solvent such as dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,5-Di(trimethylsilyl)-3,4-dibromothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene oxides or reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex thiophene derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for oxidation to thiophene oxides.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction to dihydrothiophenes.
Coupling: Palladium catalysts in the presence of appropriate ligands for Suzuki or Stille coupling reactions.
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene oxides.
Reduction: Dihydrothiophenes.
Coupling: Complex thiophene derivatives with extended conjugation.
科学研究应用
2,5-Di(trimethylsilyl)-3,4-dibromothiophene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Catalysis: Used as a ligand or precursor in catalytic reactions.
作用机制
The mechanism of action of 2,5-Di(trimethylsilyl)-3,4-dibromothiophene in various applications depends on its ability to participate in chemical reactions and form stable intermediates. In organic electronics, its role as a building block for conjugated systems allows for efficient charge transport and light emission. In catalysis, it can act as a ligand, stabilizing metal centers and facilitating catalytic cycles.
相似化合物的比较
Similar Compounds
2,5-Di(trimethylsilyl)thiophene: Lacks the bromine substituents, making it less reactive in substitution reactions.
3,4-Dibromothiophene: Lacks the trimethylsilyl groups, affecting its solubility and electronic properties.
2,5-Di(trimethylsilyl)-3,4-dichlorothiophene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness
2,5-Di(trimethylsilyl)-3,4-dibromothiophene is unique due to the presence of both trimethylsilyl and bromine substituents, which impart distinct electronic and steric properties. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
属性
IUPAC Name |
(3,4-dibromo-5-trimethylsilylthiophen-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Br2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUMEYRROFOWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)
